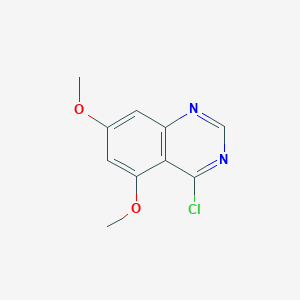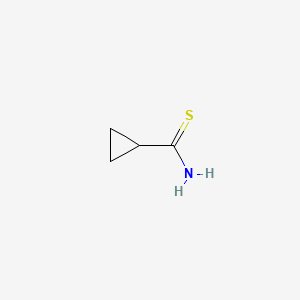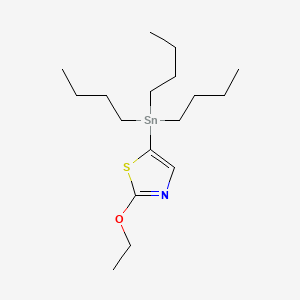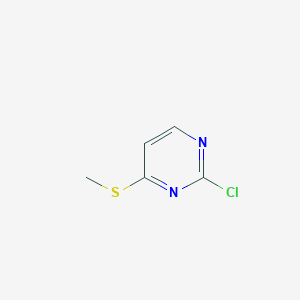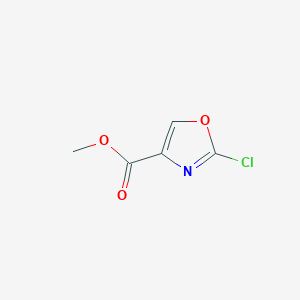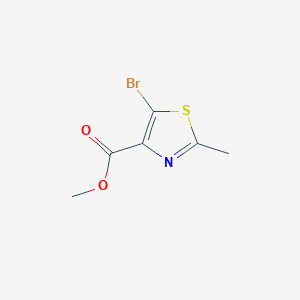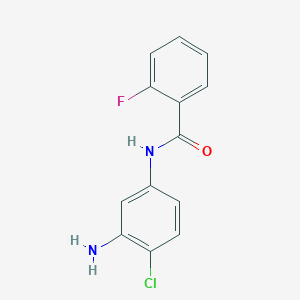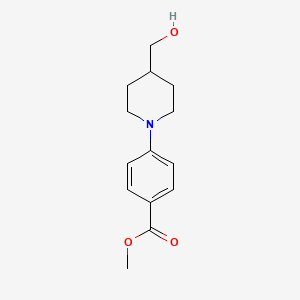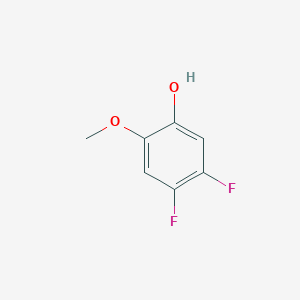
4,5-Difluoro-2-methoxyphenol
Overview
Description
Molecular Structure Analysis
X-ray analysis reveals that the synthesized compound has a monoclinic lattice with space group P21/n. Its unit cell consists of four molecules. Density functional theory (DFT) studies indicate a relatively stable structure, open positions for molecular interactions, and a crystalline lattice stabilized by hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 4,5-Difluoro-2-methoxyphenol can be explored through various reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied carbon–carbon bond-forming reactions. Additionally, the compound may undergo substitution reactions, oxidation, or other transformations .
Scientific Research Applications
Thermochemical Properties and Molecular Interactions
Methoxyphenols, including derivatives like 4,5-difluoro-2-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. A study by Varfolomeev et al. (2010) explored the thermochemical properties of methoxyphenols, revealing their ability to form strong hydrogen bonds in condensed matter. This research provides insights into the intermolecular and intramolecular hydrogen bonding capabilities of methoxyphenols, crucial for understanding their stability and reactivity in various environments (Varfolomeev et al., 2010).
Liquid Crystal Synthesis
In the field of material science, Yang Zeng-jia (2008) reported the synthesis of ester liquid crystal compounds using 3,4-difluoro-2-methoxyphenol. This research highlights the application of methoxyphenols in creating novel liquid crystal materials, potentially useful in display technologies and other optoelectronic applications (Yang Zeng-jia, 2008).
Biomass Combustion Markers
Methoxyphenols are also significant in environmental studies, particularly as markers for wood combustion. Simpson et al. (2005) developed a method for determining methoxyphenols in particulate matter, providing a tool for assessing the contribution of wood smoke to ambient atmospheric fine particulate matter. This research is crucial for environmental monitoring and understanding the impact of biomass burning on air quality (Simpson et al., 2005).
Fluorescent pH Probes
The study of BODIPY-based hydroxyaryl derivatives, including 4,4-difluoro-2-methoxyphenol derivatives, by Baruah et al. (2005) demonstrates the potential of these compounds as fluorescent pH probes. Their research suggests applications in biochemistry and cell biology, where precise pH monitoring is essential (Baruah et al., 2005).
Terrestrial Biomass Proxy
Vane and Abbott (1999) utilized methoxyphenols as proxies for terrestrial biomass, investigating chemical changes in lignin during hydrothermal alteration. This approach is significant for geochemical studies, helping to understand the transformation of organic matter in geological processes (Vane & Abbott, 1999).
Mechanism of Action
Target of Action
4,5-Difluoro-2-methoxyphenol is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, the primary target of 4,5-Difluoro-2-methoxyphenol is likely to be the transition metal catalysts used in these reactions .
Mode of Action
Based on its structural similarity to other organoboron compounds, it can be inferred that it likely participates in the sm cross-coupling reactions by interacting with transition metal catalysts . The compound may undergo oxidative addition with the metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
Given its role in sm cross-coupling reactions, it can be inferred that it plays a crucial role in the synthesis of complex organic molecules . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of pharmaceuticals and other biologically active compounds .
Result of Action
The molecular and cellular effects of 4,5-Difluoro-2-methoxyphenol’s action are likely to be highly dependent on the specific context in which it is used. In the context of SM cross-coupling reactions, its primary effect is likely to be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4,5-Difluoro-2-methoxyphenol are likely to be influenced by various environmental factors. These may include the presence of transition metal catalysts, the pH and temperature of the reaction environment, and the presence of other reactants and solvents
properties
IUPAC Name |
4,5-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAYMGAXHSBAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

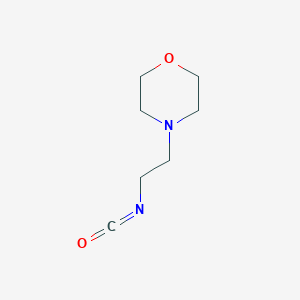
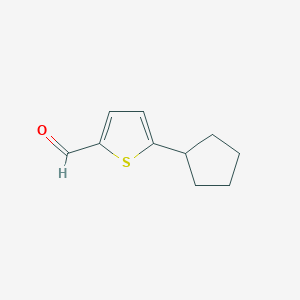
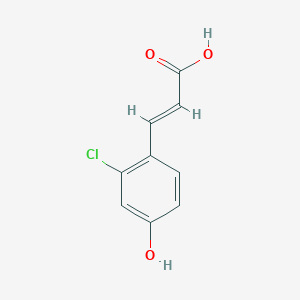
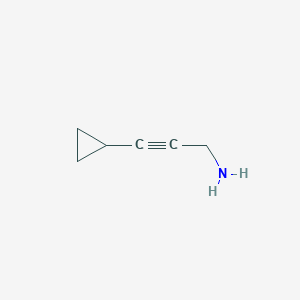
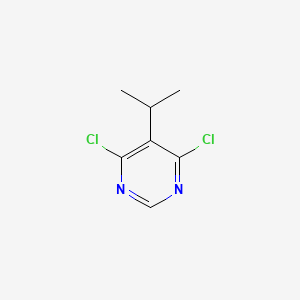
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)
